N-(4-ethoxyphenyl)undecanamide

Description

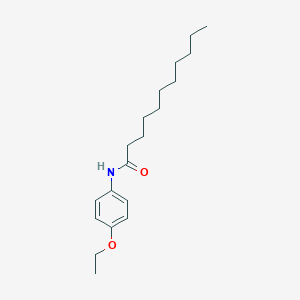

N-(4-Ethoxyphenyl)undecanamide (CAS: 85-01-8; systematic name: Acetamide, N-(4-ethoxyphenyl)-) is a secondary amide characterized by an undecanamide chain (11-carbon alkyl group) linked to a 4-ethoxyphenyl aromatic moiety. Its structure combines a hydrophobic alkyl chain with an electron-rich aromatic group, influencing its solubility, reactivity, and coordination properties.

Properties

Molecular Formula |

C19H31NO2 |

|---|---|

Molecular Weight |

305.5 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)undecanamide |

InChI |

InChI=1S/C19H31NO2/c1-3-5-6-7-8-9-10-11-12-19(21)20-17-13-15-18(16-14-17)22-4-2/h13-16H,3-12H2,1-2H3,(H,20,21) |

InChI Key |

KYEZQRIJFDKPJV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(5-Iodoquinolin-8-yl)undecanamide

Structural Features :

- Aromatic group: 5-iodoquinolin-8-yl (electron-deficient heteroaromatic ring with an iodine substituent).

- Amide chain : Undecanamide (C11).

Key Findings :

- Used as a bidentate ligand in organoboron polymers synthesized via Sonogashira-Hagihara coupling.

- Exhibits strong luminescence, with quantum yields (ΦF) up to 0.65 when paired with aryl groups like perfluorophenyl (Ar2 = F) .

- Comparison: The iodine and quinoline moieties enhance electron-withdrawing effects, improving luminescent efficiency compared to simpler aromatic systems. In contrast, the 4-ethoxyphenyl group in the target compound is electron-donating, which may reduce charge-transfer efficiency but improve solubility in non-polar solvents.

N-(Quinolin-8-yl)acetamide

Structural Features :

- Aromatic group: Quinolin-8-yl (unsubstituted heteroaromatic ring).

- Amide chain : Acetamide (C2).

Key Findings :

- Acts as a ligand in rigid organoboron polymers, achieving ΦF = 0.53.

- Shorter alkyl chain limits steric hindrance, favoring polymerization yields (84%) .

- Comparison: The shorter chain and unsubstituted quinoline group result in lower quantum yields than N-(5-iodoquinolin-8-yl)undecanamide. The target compound’s undecanamide chain may enhance thermal stability and reduce crystallinity in polymers.

11-(3-Hydroxy-5-pentylphenoxy)-N-(4-hydroxyphenyl)undecanamide

Structural Features :

- Aromatic group: 4-Hydroxyphenyl (polar substituent) with a 3-hydroxy-5-pentylphenoxy side chain.

- Amide chain : Undecanamide (C11).

Key Findings :

- Comparison : The hydroxyl groups contrast sharply with the ethoxy group in the target compound, suggesting divergent solubility profiles and biological interactions. The ethoxy group’s electron-donating nature may stabilize the aromatic ring against oxidation compared to hydroxyl substituents.

N-(4-Ethoxyphenyl)-1-adamantanecarboxamide

Structural Features :

- Aromatic group : 4-Ethoxyphenyl (identical to the target compound).

- Amide chain : Adamantane-based carboxamide (rigid, polycyclic structure).

Key Findings :

- Comparison : While both compounds share the 4-ethoxyphenyl group, the adamantane moiety in this analog reduces conformational flexibility, which could impede its utility in polymer synthesis compared to the linear undecanamide chain.

Research Implications and Gaps

- Optical Properties : The target compound’s 4-ethoxyphenyl group may prioritize solubility over luminescence efficiency compared to iodine-substituted analogs .

- Synthetic Flexibility: The undecanamide chain offers tunability for polymer design, though direct comparative studies with quinoline-based analogs are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.